

A Comparative Guide: Diazo Reagent (Reitman-Frankel) vs. Enzymatic GOT Assays

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Compound of Interest		
Compound Name:	Diazo Reagent OA	
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For Researchers, Scientists, and Drug Development Professionals

The accurate determination of Glutamic-Oxaloacetic Transaminase (GOT), also known as Aspartate Aminotransferase (AST), is crucial in various fields of research, including drug development, toxicology, and clinical diagnostics. Two primary methods have been widely adopted for the measurement of GOT/AST activity: the Diazo Reagent (Reitman-Frankel) colorimetric method and the enzymatic kinetic UV assay. This guide provides a comprehensive comparison of these two methodologies, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate assay for their specific needs.

At a Glance: Key Differences



Feature	Diazo Reagent (Reitman- Frankel) Assay	Enzymatic GOT (AST) Assay
Principle	Colorimetric (End-point)	Kinetic (UV)
Measurement	Formation of a colored hydrazone	Rate of NADH consumption at 340 nm
Time to Result	Longer (approx. 60-90 minutes)	Faster (approx. 5-15 minutes)
Throughput	Lower	Higher (amenable to automation)
Cost per Test	Generally Lower	Generally Higher
Accuracy & Specificity	Prone to interference, less specific	Higher specificity and accuracy
Linearity Range	Narrower	Wider
Ease of Use	More manual steps	Simpler, especially with automated analyzers

Performance Characteristics: A Quantitative Comparison

The selection of an assay often depends on its analytical performance. The following table summarizes key quantitative data for both the Diazo Reagent (Reitman-Frankel) and enzymatic GOT assays.



Parameter	Diazo Reagent (Reitman- Frankel) Assay	Enzymatic GOT (AST) Assay
Linearity	Up to 300 U/L[1]	Up to 500 U/L or higher
Sensitivity (Lower Limit of Detection)	~7-8 U/L	~1-4 U/L
Precision (Intra-assay CV)	< 5.5%	< 3%
Precision (Inter-assay CV)	< 7.0%	< 4%
Correlation with Reference Methods	Good (r ≈ 0.98)[1]	Excellent (considered the reference method)

Delving Deeper: Assay Principles and Methodologies

The Diazo Reagent (Reitman-Frankel) Method: A Colorimetric Approach

The Diazo Reagent method, specifically the Reitman-Frankel procedure, is a colorimetric, endpoint assay. The central principle involves two key reactions. First, the GOT enzyme in the sample catalyzes the transfer of an amino group from L-aspartate to α -ketoglutarate, producing oxaloacetate and L-glutamate. In the second, crucial step, the oxaloacetate reacts with 2,4-dinitrophenylhydrazine (DNPH) to form a colored phenylhydrazone derivative. The intensity of the color, which is measured spectrophotometrically, is directly proportional to the GOT activity in the sample.[1]

Experimental Protocol: Diazo Reagent (Reitman-Frankel) Method

1. Reagent Preparation:

- GOT Substrate: A buffered solution containing L-aspartate and α-ketoglutarate.
- Color Reagent (DNPH): 2,4-dinitrophenylhydrazine dissolved in hydrochloric acid.
- Sodium Hydroxide (0.4 N): For color development.

2. Assay Procedure:



- Pipette the GOT substrate into labeled test tubes.
- Add the serum or plasma sample to the substrate and mix.
- Incubate the mixture at 37°C for a defined period (typically 60 minutes).
- Add the DNPH color reagent to stop the enzymatic reaction and initiate color development.
- Allow the tubes to stand at room temperature for approximately 20 minutes.
- Add 0.4 N sodium hydroxide to each tube to develop the color.
- After a final incubation period (around 5-10 minutes), measure the absorbance at approximately 505 nm against a reagent blank.

3. Calculation:

• The GOT activity is determined by comparing the absorbance of the sample to a standard curve prepared using known concentrations of pyruvate.

The Enzymatic GOT Assay: A Kinetic UV Method

The enzymatic GOT assay is a kinetic method that is widely considered the gold standard for its accuracy and specificity. This assay also begins with the GOT-catalyzed reaction between L-aspartate and α -ketoglutarate to produce oxaloacetate and L-glutamate. However, instead of a colorimetric end-point, this method employs a coupled enzyme reaction. The oxaloacetate produced is immediately reduced to malate by malate dehydrogenase (MDH). This reduction is coupled with the oxidation of reduced nicotinamide adenine dinucleotide (NADH) to NAD+. The rate of decrease in absorbance at 340 nm, due to the consumption of NADH, is directly proportional to the GOT activity in the sample.

Experimental Protocol: Enzymatic GOT (AST) Assay

1. Reagent Preparation:

- Reagent 1 (R1): A buffer solution containing L-aspartate and malate dehydrogenase (MDH).
- Reagent 2 (R2): A solution containing α-ketoglutarate and NADH.
- Working Reagent: Prepared by mixing R1 and R2 according to the kit instructions.

2. Assay Procedure:

- Pre-warm the working reagent to the desired reaction temperature (e.g., 37°C).
- Pipette the working reagent into a cuvette.
- Add the serum or plasma sample to the cuvette and mix gently.



- Place the cuvette in a spectrophotometer capable of reading at 340 nm and maintaining a constant temperature.
- Monitor the decrease in absorbance at 340 nm over a specific period (e.g., every minute for 3 minutes).

3. Calculation:

• The rate of change in absorbance per minute (ΔA/min) is used to calculate the GOT activity using a specific formula that includes the molar extinction coefficient of NADH.

Visualizing the Workflows and Comparison

To better illustrate the processes and the key decision points between these two assays, the following diagrams are provided.

A simplified workflow for the Diazo and Enzymatic GOT assays. A summary of the primary advantages and disadvantages of each assay.

Conclusion and Recommendations

The choice between the Diazo Reagent (Reitman-Frankel) and the enzymatic GOT assay ultimately depends on the specific requirements of the research.

- For laboratories with limited budgets, where high throughput is not a primary concern and a slightly longer turnaround time is acceptable, the Diazo Reagent (Reitman-Frankel) method offers a cost-effective solution.
- For high-throughput screening, drug development studies requiring high precision and accuracy, and clinical settings where rapid and reliable results are paramount, the enzymatic kinetic GOT assay is the superior choice. Its higher initial cost is often justified by its improved performance, reduced hands-on time, and greater reliability of the data generated.

It is always recommended that laboratories validate their chosen method according to their specific instrumentation and sample types to ensure optimal performance and reliable results.

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References

- 1. mdpi.com [mdpi.com]
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